cis-3,3,5-Trimethylcyclohexanol chemical structure and stereochemistry
cis-3,3,5-Trimethylcyclohexanol chemical structure and stereochemistry
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of cis-3,3,5-Trimethylcyclohexanol
For research scientists and professionals in drug development, a profound understanding of a molecule's three-dimensional architecture is paramount. It is this architecture that dictates reactivity, biological interactions, and physical properties. This guide offers a detailed exploration of cis-3,3,5-trimethylcyclohexanol, a substituted secondary alcohol, focusing on its intricate stereochemistry and conformational landscape.
Introduction to 3,3,5-Trimethylcyclohexanol
3,3,5-Trimethylcyclohexanol (C₉H₁₈O) is a saturated cyclic alcohol that exists as two distinct diastereomers: cis and trans.[1] The molecule consists of a cyclohexane ring substituted with a hydroxyl (-OH) group at position 1, a gem-dimethyl group at position 3, and a single methyl group at position 5.[2] This compound is a valuable intermediate in the synthesis of various commercial products, including the vasodilator drug cyclandelate and the sunscreen agent homosalate.[3] It is also utilized as a fragrance and flavoring agent, often noted for its mint-like character.[2][3][4] The focus of this guide is the cis isomer, where the hydroxyl group (C1) and the methyl group (C5) reside on the same face of the cyclohexane ring.
Elucidation of the Core Chemical Structure
The fundamental structure of cis-3,3,5-trimethylcyclohexanol is built upon a cyclohexane scaffold. The IUPAC name, (1R,5R)-rel-3,3,5-trimethylcyclohexan-1-ol, precisely defines the connectivity and relative stereochemistry of the substituents.[5]
Figure 2: Conformational equilibrium between the two chair forms.
(Note: The above DOT script uses image placeholders as complex 3D chemical structures are beyond its capability. The description clarifies the intended stereochemistry.)
Synthesis and Spectroscopic Analysis
Synthetic Pathway
The most common industrial synthesis of 3,3,5-trimethylcyclohexanol is through the catalytic hydrogenation of isophorone (3,5,5-trimethyl-2-cyclohexen-1-one). [3]This process reduces both the carbon-carbon double bond and the ketone functional group.
The reaction typically yields a mixture of the cis and trans isomers. [4][6]The stereoselectivity of the reduction can be influenced by the choice of catalyst and reaction conditions. Catalysts such as Raney-Nickel, platinum, or ruthenium-based systems are often employed. [7][8]Separation of the desired cis isomer from the trans isomer is then accomplished through methods like fractional distillation or chromatography.
Figure 3: Synthesis of 3,3,5-Trimethylcyclohexanol from isophorone.
Experimental Protocol: Hydrogenation of Isophorone
This protocol is a representative example based on established chemical principles.
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Catalyst Preparation: A pressure-rated reaction vessel is charged with a suitable solvent (e.g., isopropanol) and the hydrogenation catalyst (e.g., 5% Ruthenium on Carbon). [8]2. Reaction Setup: Isophorone is added to the vessel. The vessel is then sealed and purged several times with nitrogen gas, followed by hydrogen gas.
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Hydrogenation: The reaction mixture is heated to a specified temperature (e.g., 80-150°C) and pressurized with hydrogen to a specific pressure (e.g., 20-100 bar). [7][8]The mixture is agitated vigorously to ensure efficient contact between the reactants and the catalyst.
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Monitoring: The reaction is monitored by tracking hydrogen uptake or by periodic sampling and analysis (e.g., via Gas Chromatography) until the isophorone is consumed.
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Work-up: After cooling and venting the hydrogen, the catalyst is removed by filtration. The solvent is then removed under reduced pressure.
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Purification: The resulting crude mixture of cis and trans isomers is purified, typically by vacuum distillation, to isolate the cis-3,3,5-trimethylcyclohexanol.
Spectroscopic Characterization
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¹H NMR: The proton at C1 (H-C-OH) is diagnostically crucial. Its chemical shift and coupling constants (J-values) to adjacent protons on C2 and C6 can confirm its axial or equatorial orientation, thereby validating the preferred conformation.
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¹³C NMR: The number of distinct signals will correspond to the number of chemically non-equivalent carbon atoms in the molecule, confirming the overall structure.
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Infrared (IR) Spectroscopy: A strong, broad absorption in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol functional group.
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Mass Spectrometry: Electron ionization mass spectrometry data is available and can be used to confirm the molecular weight (142.24 g/mol ) and fragmentation pattern of the molecule. [1][9]
Physicochemical Properties and Applications
The physical properties of cis-3,3,5-trimethylcyclohexanol are a direct consequence of its structure. The hydroxyl group allows for hydrogen bonding, influencing its boiling point and solubility.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₈O | [2][5] |
| Molecular Weight | 142.24 g/mol | [2][5] |
| CAS Number | 933-48-2 | [1][5] |
| Appearance | Colorless solid / crystals | [4][6] |
| Boiling Point | ~193-199 °C (for mixture) | [3][6] |
| Melting Point | ~30-37 °C (for mixture) | [3][6] |
| Solubility | 1.8 g/L in water | [6] |
The unique structural and sensory properties of this molecule lend it to several industrial applications:
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Pharmaceutical Intermediate: It is a key precursor in the synthesis of drugs like cyclandelate. [3]* Cosmetics: It is used to produce homosalate, an organic UV filter used in sunscreens. [3]It also finds use in other personal care products. [4]* Flavors & Fragrances: It is valued for its minty, cool sensory profile and is used as a fragrance ingredient. [2][4][5]* Specialty Chemicals: Its structure makes it a useful building block or modifier in the synthesis of other complex molecules, polymers, and resins. [10]
Conclusion
Cis-3,3,5-trimethylcyclohexanol is more than a simple cyclic alcohol; it is a molecule whose utility is defined by its precise three-dimensional structure. A thorough grasp of its chair conformations, the steric implications of its substituent pattern, and the energetic factors driving its conformational equilibrium is essential for any scientist working with or synthesizing this compound. Its synthesis from isophorone and its role as a versatile chemical intermediate underscore the importance of applying fundamental principles of stereochemistry to practical chemical challenges in industry and research.
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NIST. Cyclohexanol, 3,3,5-trimethyl-, cis- Mass Spectrum. NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Industrial Applications of Trimethylcyclohexanol: Beyond Fragrance and Flavor. Available from: [Link]
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